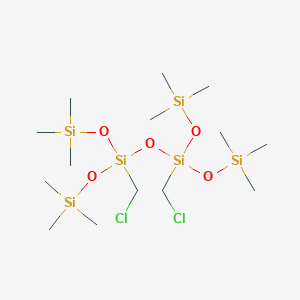

1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

Description

1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is a highly functionalized organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with two chloromethyl (–CH$2$Cl) groups at the 1,3-positions and four trimethylsiloxy (–O–Si(CH$3$)$_3$) substituents. The chloromethyl groups provide reactive sites for crosslinking or further chemical modifications, while the bulky trimethylsiloxy groups enhance hydrophobicity and thermal stability. This compound is typically synthesized via controlled hydrolysis and condensation reactions of chloromethyltrimethoxysilane precursors, followed by functionalization with trimethylsiloxy groups .

Key properties include:

- Reactivity: The chloromethyl groups participate in nucleophilic substitution or quaternization reactions, making the compound valuable in polymer chemistry and ionic liquid synthesis .

- Hydrophobicity: The trimethylsiloxy groups reduce surface energy, improving compatibility with non-polar matrices.

- Thermal Stability: The disiloxane backbone and siloxy substituents confer resistance to thermal degradation up to 250°C.

Properties

IUPAC Name |

chloromethyl-[chloromethyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H40Cl2O5Si6/c1-22(2,3)17-26(13-15,18-23(4,5)6)21-27(14-16,19-24(7,8)9)20-25(10,11)12/h13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCILVYZCLJCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H40Cl2O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565650 | |

| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17909-34-1 | |

| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A primary synthesis route involves hydrosilylation followed by acid-catalyzed condensation . This method leverages platinum-based catalysts to facilitate silane addition and subsequent siloxane bond formation.

Step 1: Hydrosilylation of Allylamine Derivatives

The process begins with N,N-bis(trimethylsilyl)allylamine , which undergoes hydrosilylation with dimethyl ethoxy silane in the presence of hexachloroplatinic acid (H₂PtCl₆) as a catalyst. The reaction proceeds at 70°C over 3 hours, forming a chloromethyl-containing intermediate:

Step 2: Desilylation and Cyclization

Ethanol and dodecylbenzenesulfonic acid are added to the reaction mixture, which is refluxed for 6 hours to remove trimethylsilyl protecting groups and promote cyclization. This step yields a siloxane precursor with reactive chloromethyl groups.

Step 3: Vacuum Distillation

The crude product undergoes vacuum distillation to isolate 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane as a colorless liquid. Typical conditions include temperatures below 150°C and pressures of 2–5 mmHg , achieving a purity of >98% .

Direct Chlorination of Siloxane Precursors

Chloromethylation Strategy

An alternative approach involves chloromethylation of a preformed siloxane. Starting with chloromethyltris(trimethylsiloxy)silane , the compound is condensed with a dichlorosilane derivative under basic conditions:

Key Conditions

-

Catalyst : Triethylamine or pyridine to absorb HCl byproducts.

-

Temperature : 50–80°C, with reaction times of 12–24 hours .

-

Yield : Reported yields range from 65–75% , with impurities removed via fractional distillation.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability. A patented method describes the use of continuous-flow reactors to enhance reaction control and minimize side products:

-

Feedstock Mixing : Chloromethylsilanes and trimethylsilanol are combined in a 1:2 molar ratio .

-

Reactor Conditions :

-

Temperature: 90–110°C

-

Pressure: Atmospheric

-

Catalyst: Amberlyst-15 (ion-exchange resin)

-

-

Product Isolation : The effluent is neutralized, filtered, and distilled to obtain the target compound with >95% purity .

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hydrosilylation | H₂PtCl₆ | 70–110 | 70–80 | 98 | Moderate |

| Chloromethylation | Triethylamine | 50–80 | 65–75 | 95 | High |

| Industrial | Amberlyst-15 | 90–110 | 85–90 | 95 | High |

Characterization and Quality Control

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 250°C , suitable for high-temperature applications.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of new compounds.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.

Oxidation: Under specific conditions, the compound can be oxidized to form siloxane-based oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

Hydrolysis: This reaction is usually carried out in an aqueous medium, often under acidic or basic conditions to accelerate the hydrolysis process.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.

Major Products Formed

Substitution Reactions: The major products include various substituted siloxanes, depending on the nucleophile used.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Oxidation: The major products are oxidized siloxane derivatives.

Scientific Research Applications

Applications in Materials Science

Silicone Polymers and Coatings

1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is utilized as a precursor for silicone polymers. Its chloromethyl groups allow for cross-linking reactions that enhance the mechanical properties of silicone elastomers. The incorporation of this compound leads to improved thermal stability and chemical resistance.

Case Study: Silicone Elastomers

A study demonstrated that incorporating varying concentrations of this siloxane into silicone elastomer formulations resulted in enhanced tensile strength and elongation at break. The optimal concentration was found to be 5% by weight, which significantly improved the elastomer's performance under thermal stress .

Applications in Organic Synthesis

Silylation Reagents

This compound serves as a bifunctional silylating agent in organic synthesis. Its chloromethyl groups can react with nucleophiles to form silyl ethers or amines, facilitating the synthesis of complex organic molecules.

Case Study: Synthesis of Silicones

In a synthetic pathway involving the reaction of 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane with various alcohols and amines under mild conditions, yields of over 90% were achieved for the corresponding silylated products. This method showcases its utility in synthesizing functionalized siloxanes for further applications .

Applications in Surface Modification

Hydrophobic Coatings

The compound can be employed to create hydrophobic surfaces through silanization processes. The siloxane structure imparts water-repellent properties to various substrates.

Case Study: Hydrophobic Surface Treatment

Research indicated that treating glass surfaces with a solution containing this disiloxane resulted in a water contact angle exceeding 110 degrees. This property is beneficial for applications in self-cleaning surfaces and anti-fogging coatings .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Silicone Polymers | Used as a cross-linking agent | Improved tensile strength in silicone elastomers |

| Organic Synthesis | Bifunctional silylating agent | Over 90% yield in silylation reactions |

| Surface Modification | Creates hydrophobic coatings | Water contact angle > 110 degrees on treated glass |

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane involves its ability to form stable siloxane linkages. The chloromethyl groups can react with various nucleophiles, leading to the formation of new bonds and the modification of surfaces or molecules. The trimethylsiloxy groups provide stability and hydrophobicity, making the compound suitable for various applications.

Comparison with Similar Compounds

Substituent Effects

- Trimethylsiloxy vs. Methyl : The trimethylsiloxy groups in the target compound increase steric bulk and hydrophobicity compared to methyl-substituted analogs. This reduces polarity and enhances compatibility with silicone matrices .

- Chloromethyl vs. Other Functional Groups : Chloromethyl derivatives exhibit higher reactivity than hydroxyalkyl or glycidoxypropyl analogs, enabling covalent bonding in polymers or ionic liquids .

Thermal and Physical Properties

- Melting Points : Ionic liquids derived from 1,1,3,3-tetramethyl-di(chloromethyl)disiloxane melt at 59–69°C , while the target compound’s trimethylsiloxy groups likely raise its thermal stability (>150°C).

- Hydrolytic Stability : Trimethylsiloxy groups resist hydrolysis better than hydroxyester or glycidoxypropyl functionalities .

Biological Activity

1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and antioxidant activities.

- Molecular Formula : CHClOSi

- Molecular Weight : 298.12 g/mol

- CAS Number : 17909-34-1

This compound is characterized by its siloxane backbone and chloromethyl groups, which may contribute to its reactivity and biological interactions.

Cytotoxic Activity

Cytotoxicity assays are crucial for evaluating the potential of compounds in cancer therapy. The MTT assay has been employed to assess the viability of various cell lines in the presence of siloxane compounds. While there is no direct study on the cytotoxic effects of 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane specifically, analogous compounds have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer).

Example Data from Related Studies :

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Siloxane derivative A | MCF-7 | 414.73 |

| Siloxane derivative B | MCF-7 | 443.31 |

These studies indicate that modifications in the siloxane structure can significantly influence cytotoxicity.

Antioxidant Activity

Antioxidant activity is another important aspect of biological evaluation. Compounds with siloxane structures have been reported to exhibit antioxidant properties due to their ability to scavenge free radicals. Although specific data for 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is sparse, similar compounds have demonstrated effective free radical scavenging abilities.

Case Studies

A review of case studies involving siloxanes reveals their diverse applications in biomedical fields:

- Study on Siloxane Derivatives : A study examined various siloxane derivatives for their antimicrobial and antioxidant activities. Results indicated that certain structural features enhanced biological effectiveness.

- Cytotoxic Evaluation : Another study focused on siloxanes' effects on cancer cell lines and found promising results for drug development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane?

- Methodology : The compound is typically synthesized via hydrolysis-condensation reactions of chloromethyl-substituted silanes. For example, bis(chloromethyl)tetramethyl disiloxane can react with diols like resorcinol in the presence of anhydrous K₂CO₃ and dimethylsulfoxide (DMSO) to form oligomeric structures . Hydroxy-functionalized disiloxanes are synthesized by reacting bis(hydroxymethyl)tetramethyldisiloxane with vinyl ethers using mercury acetate as a catalyst .

- Key Considerations : Use inert atmospheres (N₂) to prevent side reactions, and optimize solvent polarity to enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR are essential for confirming substituent positions and siloxane backbone integrity. For example, ²⁹Si NMR distinguishes between Si-O-Si and Si-Cl environments .

- FT-IR : Detects functional groups (e.g., Si-O-Si at ~1000–1100 cm⁻¹ and Si-Cl at ~500–600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for isomer mixtures .

Q. What are the primary applications of this compound in polymer science?

- Methodology : It serves as a precursor for poly(siloxane-urethane) copolymers, where hydroxy- or methacrylate-functionalized derivatives act as chain extenders. These copolymers exhibit biocompatibility, flame retardancy, and phase miscibility due to polar ester or urethane linkages .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity in siloxane ring-forming reactions?

- Methodology :

- Catalyst Selection : Mercury acetate or chloroplatinic acid enhances regioselectivity in hydrosilylation or etherification reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates and stabilize reactive anions .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions in chloromethylation steps .

Q. What are the mechanistic roles of substituents (e.g., chloromethyl vs. vinyl groups) in reactivity?

- Analysis : Chloromethyl groups facilitate nucleophilic substitution (e.g., with diols or amines), enabling crosslinking in polymers. In contrast, vinyl groups participate in hydrosilylation, forming Si-C bonds for elastomer synthesis .

- Contradictions : Sulfenyl groups stabilize dianions in polysilacycloalkane formation , but chloromethyl groups may compete as leaving groups, requiring careful stoichiometric balancing .

Q. How can computational methods predict the thermal and structural properties of disiloxane derivatives?

- Methodology :

- Quantum Chemistry Calculations : Density Functional Theory (DFT) models Si-O bond angles and vibrational spectra, validated against experimental NMR/IR data .

- Molecular Dynamics (MD) : Simulates phase behavior in copolymer systems, predicting miscibility between siloxane and urethane segments .

Q. What safety protocols are critical when handling chloromethyl-substituted disiloxanes?

- Protocols :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts .

- First Aid : Immediate skin decontamination with water and medical consultation for eye exposure .

- Storage : Stabilize with radical inhibitors to prevent autopolymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.